molecular formula C19H20N2O3S B2848940 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine CAS No. 327094-19-9

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine

Cat. No. B2848940
CAS RN: 327094-19-9
M. Wt: 356.44
InChI Key: FMQLLRSHQXXMAZ-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine, also known as BMT-54, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMT-54 is a piperazine derivative that has been synthesized through a unique method, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Anxiolytic-like Activity

Piperazine derivatives exhibit anxiolytic-like activity, as demonstrated in animal models. For example, a novel N-cycloalkyl-N-benzoylpiperazine derivative showed significant anxiolytic-like effects without influencing locomotor activity or motor coordination, mediated by the opioid system (Strub et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have been extensively studied for their potential against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine derivatives in developing new anti-mycobacterial agents (Girase et al., 2020).

Anticancer and Antitumor Applications

Piperazine derivatives are being explored for their anticancer and antitumor properties. For instance, a piperazine-benzothiazinone compound, Macozinone, is undergoing clinical studies for tuberculosis treatment but also shows promise in cancer research due to its mechanism of targeting cell wall synthesis in pathogens (Makarov & Mikušová, 2020).

Antimicrobial Activity

Research into piperazine derivatives also encompasses their antimicrobial potential. For example, the structural analysis and biosynthesis of benzoxazinoids (a class containing piperazine derivatives) discuss their role in plant defense and potential antimicrobial applications, suggesting a scaffold for new antimicrobial compounds (de Bruijn et al., 2018).

Pharmacological Diversity

The diversity of pharmacological applications of piperazine derivatives is vast, ranging from CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. This versatility showcases the potential of piperazine as a key building block in drug discovery (Rathi et al., 2016).

properties

IUPAC Name

(Z)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(6-4-16-2-1-11-25-16)21-9-7-20(8-10-21)13-15-3-5-17-18(12-15)24-14-23-17/h1-6,11-12H,7-10,13-14H2/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQLLRSHQXXMAZ-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)/C=C\C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine

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